

Avotaciclib CDK1 inhibitor mechanism of action

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Compound Focus: Avotaciclib

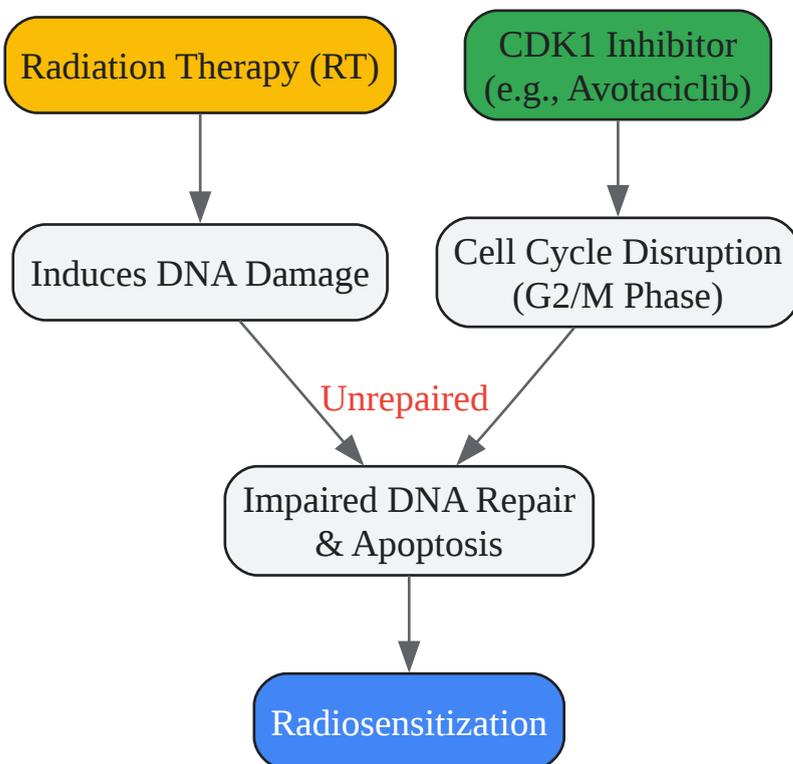
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CDK1 Inhibition and Experimental Evidence

Avotaciclib (BEY1107) is identified in recent research as a cyclin-dependent kinase 1 (CDK1) inhibitor. The following diagram illustrates the proposed mechanism by which a CDK1 inhibitor like **Avotaciclib** enhances radiosensitivity in cancer cells, based on the context from the search results [1] [2] [3].



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A 2024 pre-clinical study on pancreatic ductal adenocarcinoma (PDAC) provides the most direct experimental evidence for **Avotaciclib**'s mechanism and effect [3].

- **Experimental Objective:** To investigate if CDK1 inhibition could enhance the efficacy of radiation therapy (RT) in PDAC, a cancer known for its treatment resistance [3].
- **Methodology:**
 - **Cell Lines:** Used radiation-resistant derivatives of human PDAC cell lines (MIA PaCa-2 and PANC-1), created through multiple rounds of radiation and recovery [3].
 - **Phosphoproteomics:** Employed Tandem Mass Tag (TMT) mass spectrometry to compare the phosphoproteome of radiation-resistant cells with their parental controls. This identified an upregulation of phospho-CDK1 (at tyrosine 15) in resistant cells [3].
 - **Inhibition and Irradiation:** Cells were treated with the CDK1 inhibitor **Avotaciclib** trihydrochloride (BEY1107) both before and concurrently with radiation. Clonogenic survival assays were then used to measure cell viability and radiosensitization [3].
- **Findings:** Treatment with **Avotaciclib** concurrent with radiation achieved the greatest reduction in clonogenic survival, demonstrating a strong radiosensitizing effect [3].

Quantitative Data Summary

The table below summarizes the key experimental data from the identified study [3].

| Parameter | Experimental Detail / Value |
|-------------------|---|
| Drug Name | Avotaciclib trihydrochloride (BEY1107) |
| Target | CDK1 (Cyclin-dependent kinase 1) |
| Biological Effect | Enhanced radiosensitivity |
| Tested Cell Lines | MIA PaCa-2 (PDAC), PANC-1 (PDAC) |
| Key Readout | Phospho-CDK1 (Y15) upregulation in radioresistant cells; reduced clonogenic survival post-inhibition. |

| Parameter | Experimental Detail / Value |
|-----------|--|
| Dosing | Concurrent administration with radiation |

Research Context and Future Directions

The study positions **Avotaciclub** as a potential **sensitizing agent** rather than a standalone therapy. Its value lies in overcoming a specific mechanism of treatment resistance [3]. CDK1 is a critical regulator of the cell cycle's G2/M transition, and its inhibition can disrupt cancer cell proliferation and impair their ability to repair DNA damage, especially when combined with DNA-damaging agents like radiation [1] [2].

Available information on **Avotaciclub** is currently confined to a single, recent pre-clinical study. To fully establish its profile, future research should investigate:

- **Binding Affinity & Selectivity:** Quantitative data on its half-maximal inhibitory concentration (IC50) for CDK1 and its selectivity over other CDKs (e.g., CDK2, CDK4/6) [4] [5].
- **Structural Mechanism:** Detailed molecular interactions and binding mode within the CDK1 ATP-binding pocket [5].
- **In Vivo Validation:** Efficacy and toxicity data from animal models.
- **Broader Application:** Investigation into its potential for other CDK1-dependent cancer types [1] [2].

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